- Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the FluorophoreJournal of the American Chemical Society, 2011, 133(11), 3708-3711,
Cas no 905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid)

905442-42-4 structure
Nombre del producto:(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
Número CAS:905442-42-4
MF:C13H13NO5
Megavatios:263.246023893356
MDL:MFCD22377747
CID:1003365
PubChem ID:57523941
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
- (2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
- H-4-(7-Hydroxy-4-coumarinyl)-Abu-OH
- L-(7-hydroxycoumarin-4-yl) ethylglycine
- H-(7-HydroxycouMarin-4-yl)-ethyl-Gly-OH, H-(UMbellifer-4-yl)-ethyl-Gly-OH
- (αS)-α-Amino-7-hydroxy-2-oxo-2H-1-benzopyran-4-butanoic acid (ACI)
- (2S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
- (2S)-2-Amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
- AKOS025403930
- (2S)-2-amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid
- MFCD22377747
- SCHEMBL12273738
- 905442-42-4
- (2s)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid
- l-(7-hydroxycoumarin-4-yl)ethylglycine
- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH
- CS-0021379
- DB-224107
- (S)-2-AMINO-4-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)BUTANOICACID
- AS-41471
-
- MDL: MFCD22377747
- Renchi: 1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1
- Clave inchi: QEQAKQQRJFWPOR-JTQLQIEISA-N
- Sonrisas: C(C1=CC(=O)OC2C=C(C=CC1=2)O)C[C@H](N)C(=O)O
Atributos calculados
- Calidad precisa: 263.07937252g/mol
- Masa isotópica única: 263.07937252g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 4
- Complejidad: 406
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 110Ų
- Xlogp3: -1.4
Propiedades experimentales
- Punto de fusión: 276-281 °C
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D160218-1g |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | >95% | 1g |
$1320 | 2024-07-20 | |
abcr | AB476505-100 mg |
H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |
905442-42-4 | 98% | 100mg |
€176.40 | 2023-04-21 | |
Apollo Scientific | OR470836-1g |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 1g |
£1680.00 | 2023-08-31 | ||
TRC | A579363-100mg |
(S)-2-Amino-4-(7-Hydroxy-2-Oxo-2h-Chromen-4-Yl)Butanoic Acid |
905442-42-4 | 100mg |
$ 275.00 | 2022-06-08 | ||
Chemenu | CM162648-250mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 250mg |
$*** | 2023-03-30 | |
Aaron | AR00IGVS-100mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | 95% | 100mg |
$154.00 | 2023-12-13 | |
abcr | AB476505-1g |
H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |
905442-42-4 | 98% | 1g |
€887.90 | 2025-02-14 | |
Aaron | AR00IGVS-250mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | 95% | 250mg |
$252.00 | 2023-12-13 | |
1PlusChem | 1P00IGNG-250mg |
(S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 250mg |
$550.00 | 2025-03-15 | |
Ambeed | A245279-50mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 50mg |
$134.0 | 2024-05-30 |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; 30 min, 0 °C; 3.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; cooled
1.2 20 min, cooled; 4 h, rt
1.2 20 min, cooled; 4 h, rt
Referencia
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesisBioorganic & Medicinal Chemistry, 2013, 21(2), 553-559,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; 0 °C; 5 min, 0 °C; 0 °C → 25 °C; 15 h, 25 °C
Referencia
- Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid FluorescenceJournal of the American Chemical Society, 2015, 137(15), 4988-4992,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Methanesulfonic acid ; 30 min, 0 - 5 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C
Referencia
- Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid FluorophoreBiochemistry, 2020, 59(37), 3401-3410,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; overnight, -78 °C → rt
1.2 Reagents: Water ; 2 h, rt
1.2 Reagents: Water ; 2 h, rt
Referencia
- Palladium-mediated approach to coumarin-functionalized amino acidsOrganic Letters, 2017, 19(11), 2797-2800,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; 1 h, rt
Referencia
- A Genetically Encoded Fluorescent Amino AcidJournal of the American Chemical Society, 2006, 128(27), 8738-8739,
Métodos de producción 7
Condiciones de reacción
Referencia
- Subcellular Protein Localization by Using a Genetically Encoded Fluorescent Amino AcidChemBioChem, 2011, 12(12), 1818-1821,
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Raw materials
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preparation Products
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Literatura relevante
-
1. Book reviews
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid) Productos relacionados
- 926906-41-4(tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate)
- 2246498-35-9(Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate)
- 896290-05-4(N-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide)
- 898452-48-7(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-2-(4-sulfamoylphenyl)ethylethanediamide)
- 922058-25-1(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 32551-34-1(4-Methyl-1,2,5-oxadiazole-3-carbohydrazide)
- 172739-03-6(cis-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole)
- 2171236-78-3(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-fluorobenzoic acid)
- 2171938-34-2(4-(chloromethyl)-1-(cyclopropylmethyl)-5-ethyl-1H-1,2,3-triazole)
- 1171765-52-8(1-(4-benzylpiperidin-1-yl)-3-6-(4-methoxyphenyl)imidazo2,1-b1,3thiazol-3-ylpropan-1-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:905442-42-4)(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):204.0/346.0/934.0